molecular formula C19H15NO5S B6054884 Benzoicacid, 4-[[(4-phenoxyphenyl)sulfonyl]amino]- CAS No. 302603-63-0

Benzoicacid, 4-[[(4-phenoxyphenyl)sulfonyl]amino]-

Cat. No.: B6054884
CAS No.: 302603-63-0
M. Wt: 369.4 g/mol
InChI Key: IBMDBURJZKLTQS-UHFFFAOYSA-N
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Description

Benzoicacid, 4-[[(4-phenoxyphenyl)sulfonyl]amino]- is a complex organic compound known for its diverse applications in scientific research and industry. This compound features a benzoic acid core with a phenoxyphenyl sulfonyl amino group, making it a unique molecule with specific chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzoicacid, 4-[[(4-phenoxyphenyl)sulfonyl]amino]- typically involves the reaction of phenol with sodium hydroxide in water at 60°C for 2 hours to form sodium phenate. This intermediate is then reacted with para-chlorobenzoic acid in tetralin at 150°C for 10 hours. The reaction mixture is then cooled, and the product is purified through recrystallization .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of polyethylene glycol (PEG)-400 as a catalyst and sodium hypochlorite as an oxidant is common in industrial settings to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Benzoicacid, 4-[[(4-phenoxyphenyl)sulfonyl]amino]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Sodium hypochlorite, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium hydroxide, potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields sulfonic acids, while reduction can produce amines or alcohols .

Scientific Research Applications

Benzoicacid, 4-[[(4-phenoxyphenyl)sulfonyl]amino]- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Benzoicacid, 4-[[(4-phenoxyphenyl)sulfonyl]amino]- involves its interaction with specific molecular targets. It has been shown to inhibit the anti-apoptotic protein MCL-1, which is involved in cell survival pathways. By binding to MCL-1, the compound promotes apoptosis in cancer cells, making it a potential therapeutic agent .

Comparison with Similar Compounds

Similar Compounds

  • 4-Phenoxybenzoic acid
  • Benzophenone derivatives
  • Benzimidazole derivatives

Uniqueness

Compared to similar compounds, Benzoicacid, 4-[[(4-phenoxyphenyl)sulfonyl]amino]- stands out due to its unique sulfonyl amino group, which imparts specific reactivity and binding properties. This makes it particularly useful in applications requiring selective inhibition of proteins or enzymes .

Properties

IUPAC Name

4-[(4-phenoxyphenyl)sulfonylamino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15NO5S/c21-19(22)14-6-8-15(9-7-14)20-26(23,24)18-12-10-17(11-13-18)25-16-4-2-1-3-5-16/h1-13,20H,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBMDBURJZKLTQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)S(=O)(=O)NC3=CC=C(C=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40362018
Record name Benzoicacid, 4-[[(4-phenoxyphenyl)sulfonyl]amino]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40362018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

302603-63-0
Record name Benzoicacid, 4-[[(4-phenoxyphenyl)sulfonyl]amino]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40362018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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